

An In-depth Technical Guide to 1-(5-Chloropyrazin-2-yl)ethanone

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Compound of Interest

Compound Name: 1-(5-Chloropyrazin-2-yl)ethanone

Cat. No.: B565472

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CAS Number: 160252-31-3

This technical guide provides a comprehensive overview of **1-(5-Chloropyrazin-2-yl)ethanone**, a heterocyclic ketone of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, synthesis, potential biological activities, and analytical methodologies.

Physicochemical Properties

1-(5-Chloropyrazin-2-yl)ethanone, also known as 2-acetyl-5-chloropyrazine, is a solid at room temperature.^[1] Its key physicochemical properties are summarized in the table below. While a specific melting point and comprehensive solubility data are not widely published, its boiling point has been reported.

Property	Value	Source
CAS Number	160252-31-3	[1]
Molecular Formula	C ₆ H ₅ CIN ₂ O	[1]
Molecular Weight	156.57 g/mol	[1]
Boiling Point	259.5 °C at 760 mmHg	[1]
Synonyms	1-(5-Chloro-2-pyrazinyl)ethanone, 2-Acetyl-5-chloropyrazine, 5-Acetyl-2-chloropyrazine	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(5-Chloropyrazin-2-yl)ethanone** is not readily available in peer-reviewed journals, a reliable synthetic route can be adapted from established methods for analogous compounds. A plausible and commonly employed method is the Grignard reaction, starting from a cyanopyrazine precursor.

A detailed protocol for the synthesis of the closely related compound, 1-(5-chloropyridin-2-yl)ethanone, provides a strong template.^[2] This reaction involves the treatment of a chlorocyanopyridine with a methylmagnesium halide. Similarly, the synthesis of 2-acetylpyrazine from 2-cyanopyrazine via a Grignard reaction is a well-documented process, often catalyzed by a copper salt to enhance yield and reaction rate.^[3]

Proposed Experimental Protocol (Adapted from related syntheses):

Reaction: Grignard reaction of 2-chloro-5-cyanopyrazine with methylmagnesium bromide.

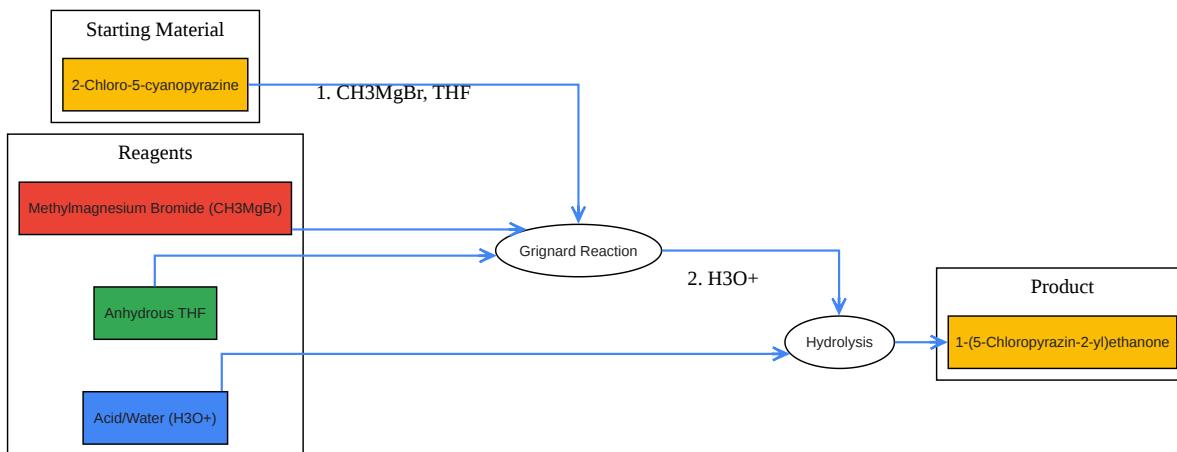
Materials:

- 2-Chloro-5-cyanopyrazine
- Methylmagnesium bromide (e.g., 3M solution in THF)
- Anhydrous tetrahydrofuran (THF)

- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Dichloromethane (DCM) or Ethyl acetate
- Anhydrous sodium sulfate or magnesium sulfate
- Hydrochloric acid (for hydrolysis)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 2-chloro-5-cyanopyrazine in anhydrous THF.
- Grignard Addition: The solution is cooled to a low temperature (e.g., -60°C to 0°C). A solution of methylmagnesium bromide in THF/diethyl ether is added dropwise via the dropping funnel, maintaining the low temperature.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
- Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate imine salt.
- Work-up: The resulting mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **1-(5-Chloropyrazin-2-yl)ethanone**.



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Caption: Synthesis of **1-(5-Chloropyrazin-2-yl)ethanone**.

Potential Biological Activities and Signaling Pathways

Pyrazine derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery.^[4] Recent studies have highlighted their potential as anticancer and anti-inflammatory agents.^{[5][6][7][8]}

Anticancer Activity:

The anticancer properties of pyrazine-based compounds are often attributed to their ability to inhibit key cellular signaling pathways that regulate cell growth, proliferation, and survival.^[9] Many pyrazine derivatives function as kinase inhibitors, targeting the ATP-binding pocket of

various kinases and thereby disrupting downstream signaling cascades essential for tumor progression.[9][10]

Potential Signaling Pathways in Cancer:

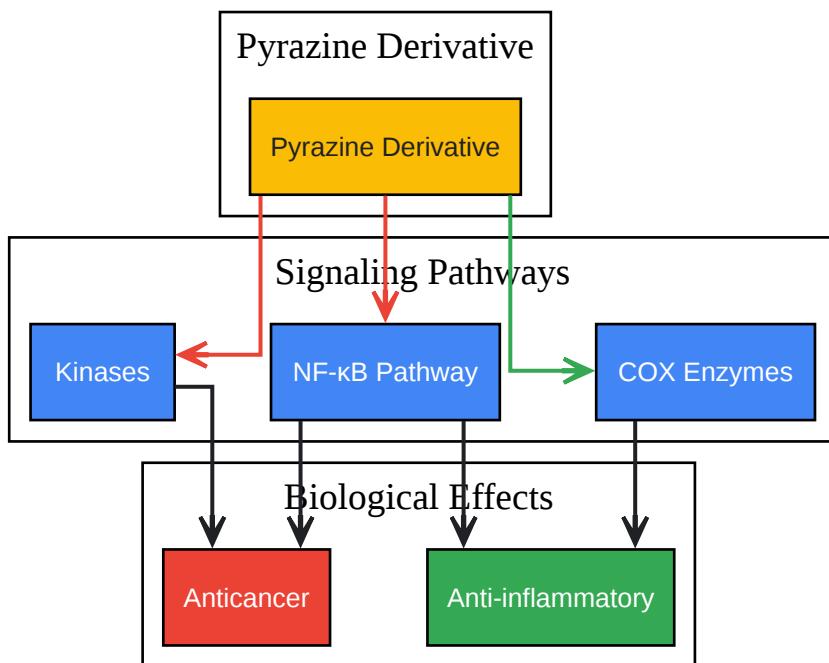
- Kinase Inhibition: Pyrazine derivatives have been shown to target a range of kinases, including those involved in angiogenesis, cell cycle control, and apoptosis.[10]
- NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer. Some pyrazine-containing hybrids have been shown to target this pathway.[8]

Anti-inflammatory Activity:

The anti-inflammatory effects of pyrazine derivatives are often linked to their modulation of key inflammatory pathways.

Potential Signaling Pathways in Inflammation:

- Cyclooxygenase (COX) Inhibition: Pyrazine derivatives have been shown to influence the cyclooxygenase (COX) enzyme pathway, particularly COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins.[8]
- Nitric Oxide (NO) Production: Some pyrazine compounds have demonstrated inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages.[11][12]



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Caption: Potential Signaling Pathways of Pyrazine Derivatives.

Analytical and Characterization Workflow

The characterization and quality control of **1-(5-Chloropyrazin-2-yl)ethanone** would typically involve a combination of chromatographic and spectroscopic techniques. Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound.

[\[1\]](#)

Proposed Analytical Workflow:

- Purification: The synthesized compound is purified using column chromatography.
- Structural Elucidation: The purified compound's structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C NMR) and Mass Spectrometry (MS).
- Purity Assessment: The purity of the final compound is determined using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC):

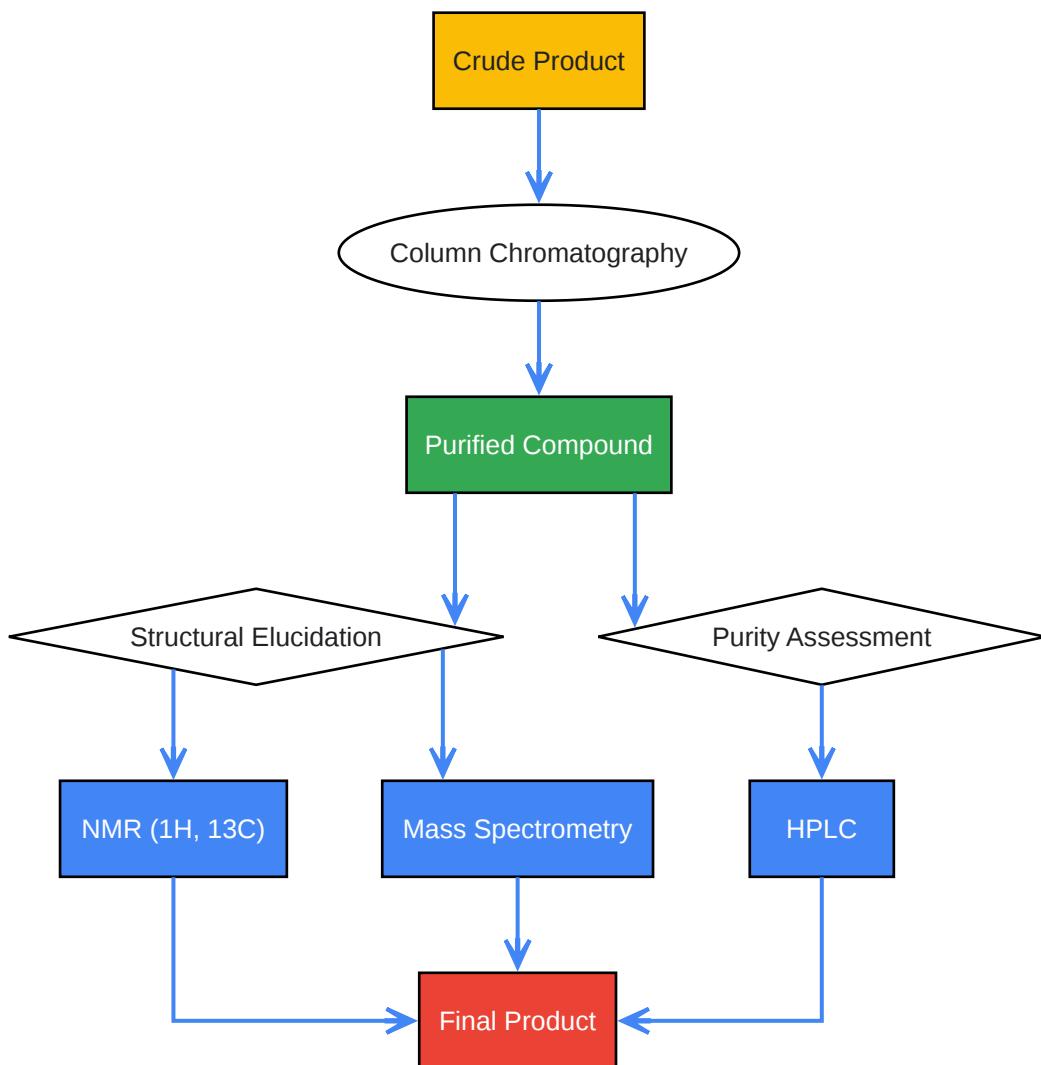
A reversed-phase HPLC method would be suitable for analyzing **1-(5-Chloropyrazin-2-yl)ethanone**. A C18 column is commonly used for the separation of pyrazine derivatives.[13] An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be effective.[14] Detection can be achieved using a UV detector, with the wavelength set to an absorbance maximum for the compound (e.g., around 270 nm for similar structures).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyrazine ring.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the pyrazine ring, and the methyl carbon.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For a ketone, a characteristic fragmentation would be the loss of the methyl group (M-15) or the acetyl group (M-43) to form stable acylium ions.



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Caption: Analytical Workflow for **1-(5-Chloropyrazin-2-yl)ethanone**.

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